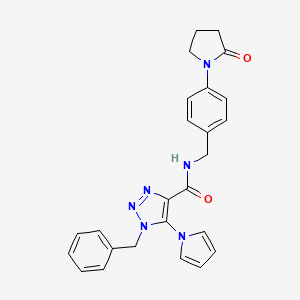
1-benzyl-N-(4-(2-oxopyrrolidin-1-yl)benzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-benzyl-N-(4-(2-oxopyrrolidin-1-yl)benzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C25H24N6O2 and its molecular weight is 440.507. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-benzyl-N-(4-(2-oxopyrrolidin-1-yl)benzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound notable for its unique structural features, which include a triazole ring, pyrrole moieties, and a carboxamide group. These elements suggest significant potential for biological activity, particularly in pharmacological applications.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Triazole Ring : Known for its role in various biological activities, including antifungal and anticancer properties.
- Pyrrole Moieties : Often associated with neuroactive compounds and have been shown to possess various biological effects.
- Carboxamide Group : This functional group can enhance the compound’s solubility and bioavailability.
The biological activity of this compound is primarily attributed to its interactions with critical enzymes:
- Enoyl-acyl carrier protein reductase (ENR) : Involved in fatty acid synthesis; inhibition can disrupt lipid biosynthesis.
- Dihydrofolate reductase (DHFR) : Plays a crucial role in folate metabolism; inhibition can interfere with DNA synthesis and cell proliferation.
These interactions indicate that the compound may have applications in treating conditions such as cancer and bacterial infections by disrupting essential metabolic pathways.
Anticancer Activity
In vitro studies have demonstrated that derivatives of similar chemical structures exhibit potent anticancer activity against various cell lines, including A549 (human lung adenocarcinoma) cells. For example:
| Compound | IC50 (µM) | Cell Line | Notes |
|---|---|---|---|
| Compound 18 | 15 | A549 | Significant reduction in cell viability |
| Compound 21 | 10 | A549 | Selective against multidrug-resistant strains |
These findings suggest that the structural modifications in compounds similar to this compound can enhance anticancer properties while minimizing toxicity to normal cells.
Antimicrobial Activity
Research indicates that compounds with similar frameworks exhibit antimicrobial properties against multidrug-resistant pathogens. For instance:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Compound Tested |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | Compound 21 |
| Escherichia coli | 16 µg/mL | Compound 18 |
These results highlight the potential of this compound as a lead structure for developing new antimicrobial agents targeting resistant strains.
Case Studies
Several studies have documented the promising biological activities associated with derivatives of this compound:
- Study on Anticancer Activity :
- Study on Antimicrobial Properties :
Eigenschaften
IUPAC Name |
1-benzyl-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-5-pyrrol-1-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O2/c32-22-9-6-16-30(22)21-12-10-19(11-13-21)17-26-24(33)23-25(29-14-4-5-15-29)31(28-27-23)18-20-7-2-1-3-8-20/h1-5,7-8,10-15H,6,9,16-18H2,(H,26,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPFVRKZYHPFBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)CNC(=O)C3=C(N(N=N3)CC4=CC=CC=C4)N5C=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














